
3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyridine ring substituted with chlorine atoms and a pyrazole ring, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is formed and chlorinated at the 4 and 6 positions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives.
Coupling Reaction: The two rings are then coupled together under specific conditions, often involving a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1H-pyrazole-5-carbaldehyde
- 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
- 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-3-carbaldehyde
Uniqueness
The uniqueness of 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde lies in its specific substitution pattern, which can confer unique chemical and biological properties compared to its analogs. This can affect its reactivity, binding affinity, and overall efficacy in various applications.
Eigenschaften
Molekularformel |
C10H7Cl2N3O2 |
|---|---|
Molekulargewicht |
272.08 g/mol |
IUPAC-Name |
5-(4,6-dichloro-2-oxo-1H-pyridin-3-yl)-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-15-5(4-16)2-7(14-15)9-6(11)3-8(12)13-10(9)17/h2-4H,1H3,(H,13,17) |
InChI-Schlüssel |
SSCIAWLHXGJPTD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=C(C=C(NC2=O)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



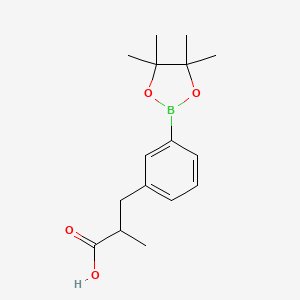
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)
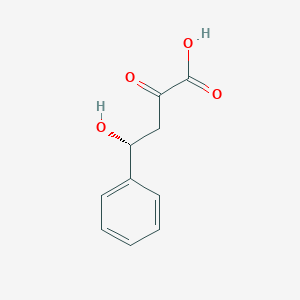

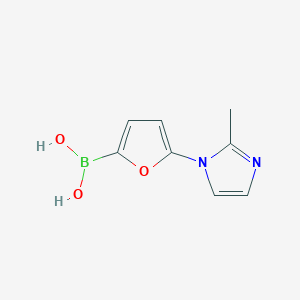
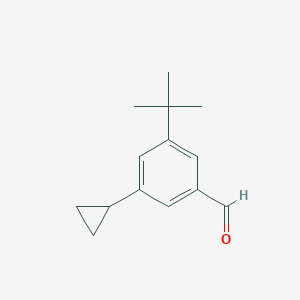
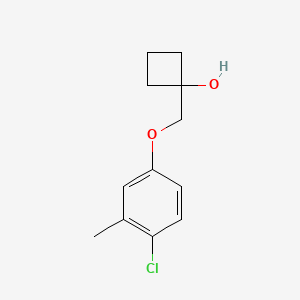
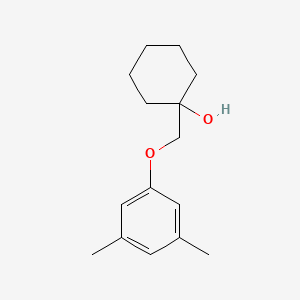


![Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-](/img/structure/B13352174.png)
![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
